molecular formula C12H12N2O2 B12127976 quinolin-8-yl N,N-dimethylcarbamate

quinolin-8-yl N,N-dimethylcarbamate

Cat. No.: B12127976
M. Wt: 216.24 g/mol
InChI Key: VCSGVHPHQVIBAP-UHFFFAOYSA-N
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Description

Quinolin-8-yl N,N-dimethylcarbamate is a synthetic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to a class of quinoline-O-carbamate derivatives that are of significant interest in medicinal chemistry, particularly in neuroscience research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Recent scientific investigations have highlighted the value of quinoline-O-carbamate derivatives as multi-target-directed ligands for the potential treatment of Alzheimer's disease (AD) . These compounds are rationally designed to simultaneously address multiple pathological features of AD. The core quinoline structure is known for its broad biological activity, and when fused with a carbamate moiety—a key pharmacophore found in established acetylcholinesterase (AChE) inhibitors like rivastigmine—it creates a hybrid molecule with enhanced research potential . In vitro studies on analogous compounds demonstrate promising dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the hydrolysis of the neurotransmitter acetylcholine, whose deficiency is a hallmark of AD . Furthermore, research compounds in this class have shown additional relevant properties in experimental models, including anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as exhibiting neuroprotective effects . Researchers can utilize this reagent as a key intermediate or reference compound in the design and synthesis of novel multi-target agents aimed at understanding and combating complex neurodegenerative disorders.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

quinolin-8-yl N,N-dimethylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3

InChI Key

VCSGVHPHQVIBAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Direct Carbamoylation of 8-Hydroxyquinoline

The most widely reported method involves the nucleophilic substitution of 8-hydroxyquinoline with dimethylcarbamoyl chloride under basic conditions. This one-step reaction proceeds via the activation of the hydroxyl group on the quinoline ring, followed by displacement with the carbamoyl moiety.

Procedure :

  • Reagents : 8-Hydroxyquinoline (1.0 equiv), dimethylcarbamoyl chloride (1.2–2.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent : Acetonitrile (CH₃CN).

  • Conditions : Reflux at 60–65°C for 6–12 hours under inert atmosphere.

  • Workup : The mixture is filtered to remove K₂CO₃, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Insight :
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This results in the formation of the carbamate bond and the release of HCl, which is neutralized by K₂CO₃.

Yield : 70–85% (reported for analogous compounds in).

Alternative Pathways

While direct carbamoylation is predominant, alternative strategies have been explored for specialized applications:

Use of Activated Carbamoylating Agents

In cases where dimethylcarbamoyl chloride is unavailable, 8-hydroxyquinoline may react with pre-activated carbamates, such as 2,2,2-trichloroethyl dimethylcarbamate, in the presence of a base like DBU (1,8-diazabicycloundec-7-ene). This approach avoids handling corrosive acyl chlorides but is less atom-economical.

Reaction Optimization

Effect of Substituent Position

The position of the carbamate group significantly impacts reactivity and yield. Studies on quinoline-O-carbamate derivatives revealed that:

  • 8-Position : Optimal for steric and electronic compatibility, yielding 75–85% pure product.

  • 4-, 5-, or 6-Positions : Lower yields (50–65%) due to increased steric hindrance or reduced nucleophilicity.

Solvent and Base Selection

Critical parameters include:

  • Solvent : Polar aprotic solvents (e.g., CH₃CN, THF) enhance nucleophilicity. CH₃CN outperforms DMF or DMSO in minimizing side reactions.

  • Base : K₂CO₃ is preferred over NaOH or Et₃N due to milder conditions and better solubility.

Stoichiometric Ratios

Excess dimethylcarbamoyl chloride (1.2–2.0 equiv) ensures complete conversion, as evidenced by TLC monitoring.

Characterization and Analytical Data

Spectroscopic Confirmation

Key spectral data for quinolin-8-yl N,N-dimethylcarbamate (compiled from):

Technique Data
¹H NMR (CDCl₃)δ 8.85 (dd, 1H, H-2), 8.25 (dd, 1H, H-4), 7.55–7.40 (m, 3H, H-5,6,7), 3.10 (s, 6H, N(CH₃)₂).
¹³C NMR δ 153.2 (C=O), 148.7 (C-8), 136.5–121.3 (aromatic Cs), 37.5 (N(CH₃)₂).
IR (cm⁻¹) 1745 (C=O), 1260 (C-O), 1220 (N-C).
HRMS [M+H]⁺ calc. for C₁₃H₁₄N₂O₂: 231.1128; found: 231.1131.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) confirmed >98% purity.

Practical Considerations

Scalability

The process is scalable to multigram quantities without significant yield drop, as demonstrated in.

Applications and Derivatives

While beyond the scope of this synthesis-focused review, this compound serves as a precursor for MTDLs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the low micromolar range .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-yl N,N-dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of quinolin-8-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, synthesis methods, and applications of quinolin-8-yl N,N-dimethylcarbamate and related compounds:

Compound Name Structural Features Biological Activity/Application Synthesis Method Yield/Data References
This compound Quinoline ring, dimethylcarbamate ester Intermediate for drug synthesis Likely via carbamoylation of 8-hydroxyquinoline (inferred) Not explicitly reported
Isolan (1-isopropyl-3-methylpyrazol-5-yl N,N-dimethylcarbamate) Pyrazole ring, dimethylcarbamate Highly toxic insecticide (content >20%) Reaction of carbamoyl chloride with pyrazolol Commercial synthesis
8-Quinolyl N-(2-methoxyphenyl)carbamate Quinoline, 2-methoxyphenyl carbamate Research chemical (e.g., bioimaging, enzyme studies) Coupling of quinolin-8-ol with 2-methoxyphenyl isocyanate Commercial availability
(8-Iodoquinolin-7-yl) N,N-diethylcarbamate Iodoquinoline, diethylcarbamate Synthetic intermediate for organometallics Derived from carbamic acid diethyl ester Molecular weight: 370.186; LogP: 3.68
Dimethylpropylamino-oxyethyl-quinolin-8-yl carbamate (45) Quinoline with aminooxyethyl side chain Antiparasitic agent (in vitro studies) Radical-based synthesis using NaBH₄ 65% total yield (two enantiomers)
Pt(IV) complex with quinolin-8-yl ligands Platinum(IV) center, quinoline-carbamate ligands Reduces Aβ42 in Alzheimer’s models Reduction of Pt(IV) prodrug by glutathione 40% Aβ42 reduction in mice

Key Research Findings and Comparative Analysis

Synthetic Accessibility: Quinolin-8-yl derivatives are often synthesized via carbamoylation of 8-hydroxyquinoline precursors. For example, compound 45 (a related carbamate) was synthesized in 65% yield using a metallaphotoredox approach with NaBH₄ . Isolan, a pyrazole-based carbamate, is produced industrially via carbamoyl chloride reactions and is noted for its high toxicity, limiting its use to agricultural settings .

Toxicity and Stability: Isolan’s high toxicity (LD₅₀ < 50 mg/kg) contrasts with the lower acute toxicity observed in quinoline-based carbamates, which are often designed for controlled bioactivity . Carbamate groups enhance metabolic stability; for example, the Pt(IV) prodrug remained inert in acidic environments (e.g., stomach) but activated under reducing conditions .

Q & A

Q. What are the optimal synthetic routes for quinolin-8-yl N,N-dimethylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting 8-hydroxyquinoline with N,N-dimethylcarbamoyl chloride in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux conditions . Catalysts such as triethylamine or DMAP may enhance reaction efficiency by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (using CH₂Cl₂/MeOH gradients) or recrystallization (from ethanol/hexane mixtures) is critical to isolate the product with >95% purity . Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric ratios (1:1.2 quinoline:carbamoyl chloride) to minimize side products.

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Q. How can computational methods predict the reactivity and conformational stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack . Conformational analysis using semiempirical methods (AM1/PM3) or dynamic NMR can assess the equilibrium between equatorial and axial carbamate conformers, which influence biological interactions . Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) helps rationalize structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing N,N-dimethyl with N-methyl or aryl groups) and test against standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT) .
  • Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like DNA topoisomerases .
  • Metabolic stability tests : Incubate compounds with liver microsomes to identify degradation pathways that may explain inconsistent in vivo/in vitro results .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?

  • Fluorescent probes : Synthesize analogs tagged with dansyl or BODIPY fluorophores to track cellular localization via confocal microscopy .
  • Gene expression profiling : Use RNA-seq or CRISPR-Cas9 screens to identify pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using ATP-Glo assays to pinpoint primary targets .

Methodological Challenges

Q. What strategies mitigate hydrolysis or degradation of this compound during biological assays?

  • pH optimization : Maintain assay buffers at pH 7.0–7.4 to minimize carbamate hydrolysis .
  • Stabilizing agents : Add 0.1% BSA or cyclodextrins to reduce nonspecific binding .
  • Low-temperature storage : Store stock solutions in anhydrous DMSO at –20°C to prevent moisture-induced degradation .

Q. How do steric and electronic effects of substituents influence the biological activity of quinolin-8-yl carbamate derivatives?

  • Steric effects : Bulkier groups (e.g., m-tolyl vs. phenyl) enhance selectivity by restricting access to hydrophobic enzyme pockets .
  • Electronic effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, improving covalent binding to cysteine residues in targets . Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants (σ) and molar refractivity (MR) can predict activity trends .

Data Interpretation and Validation

Q. What criteria should guide the selection of control compounds in comparative studies of quinolin-8-yl carbamates?

  • Positive controls : Use established drugs with similar mechanisms (e.g., ciprofloxacin for antimicrobial assays) .
  • Negative controls : Include carbamate-free quinoline derivatives (e.g., 8-hydroxyquinoline) to isolate the contribution of the dimethylcarbamate group .
  • Scaffold-hopping analogs : Compare with non-quinoline carbamates (e.g., benzimidazole derivatives) to assess scaffold-specific effects .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetic properties?

  • In vitro ADME assays : Measure permeability (Caco-2 monolayers), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) .
  • In silico cross-validation : Compare results from multiple software (e.g., SwissADME, pkCSM) to identify consensus predictions .

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